![molecular formula C18H17ClN2O2 B5726352 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. It belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone have been studied in various experimental models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been shown to inhibit the replication of herpes simplex virus type 1 and 2.
実験室実験の利点と制限
The advantages of using 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for the study of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential therapeutic properties in other disease models, such as autoimmune diseases and neurological disorders.
3. Development of novel derivatives with improved bioactivity and pharmacokinetic properties.
4. Investigation of its potential as a lead compound for drug discovery.
5. Studies to understand its potential role in combination therapy with other drugs.
In conclusion, 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)ethylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the final product can be achieved through recrystallization.
科学的研究の応用
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. In particular, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potent antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-9-14(10-13(2)17(12)19)23-8-7-21-11-20-16-6-4-3-5-15(16)18(21)22/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVMKOPMJYWXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
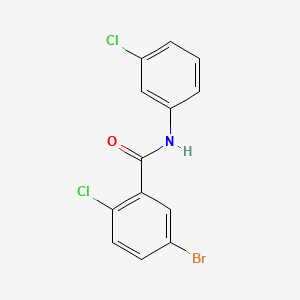

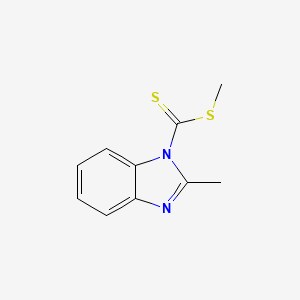
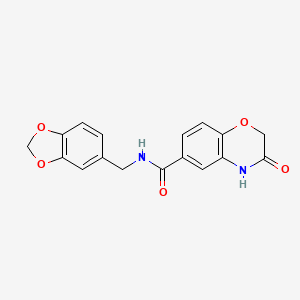
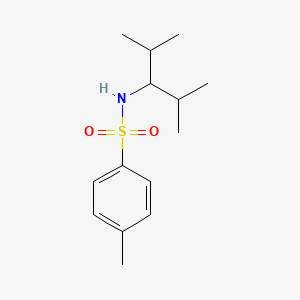
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
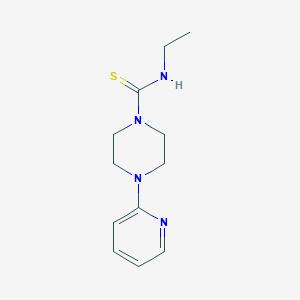
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)